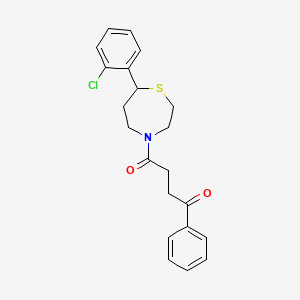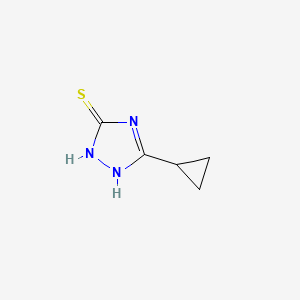
5-cyclopropyl-1,2-dihydro-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyclopropyl-1,2-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound with the molecular formula C5H7N3S . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that have been studied for their diverse pharmacological activities .
Molecular Structure Analysis
The molecular structure of 5-cyclopropyl-1,2-dihydro-3H-1,2,4-triazole-3-thione is characterized by a five-membered triazole ring fused with a cyclopropyl group . More detailed structural analysis may require advanced techniques such as NMR or X-ray crystallography .Applications De Recherche Scientifique
Structural and Synthesis Insights
- Triazole derivatives, including 5-cyclopropyl-1,2-dihydro-3H-1,2,4-triazole-3-thione, have been synthesized and studied for their crystal structures and molecular arrangements. The synthesis methods often involve intramolecular cyclization of thiosemicarbazides and are characterized by specific bond distances indicating electron delocalization within the triazole ring, contributing to their unique chemical properties (Analytical Sciences: X-ray Structure Analysis Online, 2005).
Biological and Pharmacological Applications
Research has demonstrated the antimicrobial, anticonvulsant, and antidepressant activities of triazole derivatives. These compounds' electronic structures and thiol-thione tautomeric equilibrium play significant roles in their biological activities, making them potential candidates for developing new therapeutic agents (Journal of Chemical Crystallography, 2010).
The structural modification of triazole derivatives has been explored to enhance their pharmacological profiles, including analgesic and anti-inflammatory properties. Novel synthetic routes have been developed to generate triazole compounds with lower toxicity and broader biological activities, highlighting their versatility as intermediates in drug development (Bioorganic & medicinal chemistry, 2015).
Advanced Materials and Chemical Properties
- Triazole derivatives are also investigated for their potential in materials science, particularly due to their electronic and luminescent properties. Studies have focused on understanding their geometric, electronic, and non-linear optical properties through both experimental and theoretical approaches, aiming to apply these compounds in advanced material applications (Journal of Physics and Chemistry of Solids, 2017).
Orientations Futures
Mécanisme D'action
Target of Action
Related compounds such as prothioconazole, a triazolinethione derivative, have been reported to inhibit the activity of the demethylase enzyme . This enzyme plays a crucial role in various biological processes, including signal transduction, gene expression, and the biosynthesis of sterols.
Mode of Action
Triazole compounds, which share a similar structure, are known to bind to various enzymes and receptors in the biological system, showing versatile biological activities .
Biochemical Pathways
Related compounds such as 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazines have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for related compounds such as 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazines .
Result of Action
Related compounds such as 1, 3-diazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that the physical and chemical properties of the solution can affect the tautomerization/ionization of related compounds, producing a variety of related structures .
Propriétés
IUPAC Name |
5-cyclopropyl-1,2-dihydro-1,2,4-triazole-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S/c9-5-6-4(7-8-5)3-1-2-3/h3H,1-2H2,(H2,6,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLAKBJTDVLSLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=S)NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-1,2-dihydro-3H-1,2,4-triazole-3-thione | |
CAS RN |
75570-09-1 |
Source


|
| Record name | 5-cyclopropyl-1H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


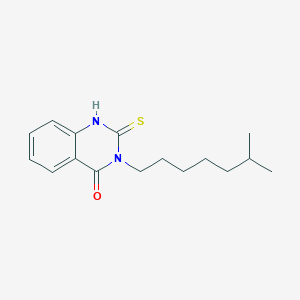
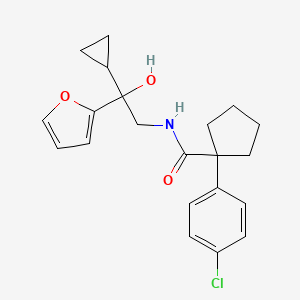
![(E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)phenyl 2-methoxybenzoate](/img/structure/B2989690.png)
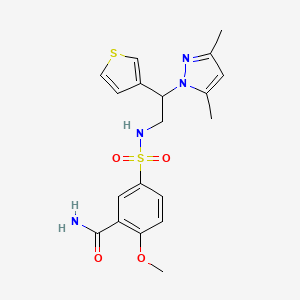
![((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2989692.png)
![2,2,2-trifluoro-N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-8-yl]acetamide](/img/structure/B2989693.png)
![1-{3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}isoquinoline](/img/structure/B2989697.png)
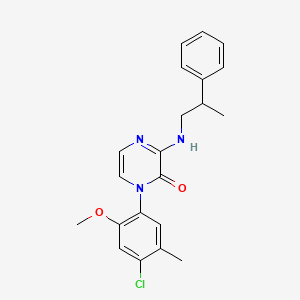
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B2989703.png)
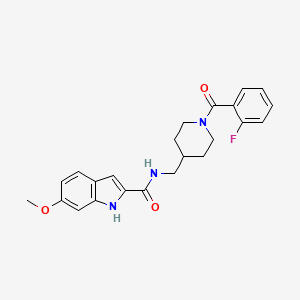

![2-[(3-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B2989707.png)
